(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Catalog No.
S15655836
CAS No.
M.F
C8H10FNO2S
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Product Name

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

IUPAC Name

(2-fluoro-4-methylsulfonylphenyl)methanamine

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

VKCCRKHEQBZTDZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CN)F

The compound (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a chemical entity characterized by a fluoro group and a methylsulfonyl substituent on a phenyl ring, along with a methanamine functional group. Its molecular formula is C9H12FNSC_9H_{12}F_NS and it has a molecular weight of approximately 185.26g/mol185.26\,g/mol . The presence of the fluorine atom and the methylsulfonyl group contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.

  • Oxidation: The methylsulfonyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to remove the fluorine atom or alter the amine group using reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorine atom may be substituted with other nucleophiles like amines or thiols under suitable conditions .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction Agents: Lithium aluminum hydride, palladium on carbon.
  • Substitution Nucleophiles: Amines, thiols.

Major Products Formed

  • From Oxidation: Sulfoxides, sulfones.
  • From Reduction: De-fluorinated amines, modified amine groups.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that compounds similar to (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine exhibit significant biological activity. For instance, derivatives of methylsulfonyl phenyl compounds have been studied for their potential as inhibitors of cyclooxygenase enzymes, which are crucial in inflammatory processes . The unique structure of this compound may influence its binding interactions with biological targets, potentially leading to therapeutic applications.

The synthesis of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine can involve several steps:

  • Starting Material Preparation: 4-(methylsulfonyl)benzaldehyde is typically reacted with a fluorinating agent.
  • Reductive Amination: Following the fluorination step, reductive amination is carried out to introduce the amine group. This often involves solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .
  • Optimization for Industrial Production: For large-scale synthesis, continuous flow reactors and automated systems may be employed to enhance yield and consistency.

The compound is primarily used in:

  • Organic Synthesis: As a building block for developing new chemical entities.
  • Biological Research: Investigated for its interactions with various biological molecules and cellular processes.
  • Pharmaceutical Development: Explored as a potential precursor for drug development due to its unique structural properties .

Studies have shown that (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine interacts with specific molecular targets such as enzymes and receptors. The presence of both the fluorine atom and the methylsulfonyl group enhances its binding affinity and modulates its biological activity. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
1-(4-Fluorophenyl)-2-(methylsulfonyl)ethan-1-amineSulfonyl instead of sulfanylDifferent functional group affecting reactivity
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrileBenzonitrile groupAlters electronic properties due to nitrile presence
4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidinePyrimidine ringOffers different pharmacological profiles

Uniqueness

The uniqueness of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine lies in its combination of a fluorine atom and a methylsulfonyl group, which confer distinct chemical reactivity and biological properties compared to similar compounds. This makes it a valuable target for research in medicinal chemistry and related fields .

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.04162790 g/mol

Monoisotopic Mass

203.04162790 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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